molecular formula C18H24ClNO4 B4699128 methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate

methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate

Cat. No.: B4699128
M. Wt: 353.8 g/mol
InChI Key: CMZPWLINZOAKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

Methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine, which leads to an increase in their extracellular levels in the brain. This increase in neurotransmitter levels is thought to underlie the rewarding and reinforcing effects of this compound, as well as its potential for abuse. This compound has also been shown to have activity at the sigma-1 receptor, which may contribute to its psychostimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychostimulants, such as cocaine and amphetamine. This compound increases heart rate, blood pressure, and body temperature, and can cause anxiety, agitation, and psychosis at high doses. Chronic use of this compound has been associated with cognitive deficits and other long-term health consequences.

Advantages and Limitations for Lab Experiments

Methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a highly potent and selective reuptake inhibitor for dopamine, serotonin, and norepinephrine, which allows for precise manipulation of neurotransmitter levels in the brain. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for studying the central nervous system.
However, there are also several limitations to the use of this compound in laboratory experiments. Its high potency and potential for abuse make it difficult to control for confounding factors such as drug-seeking behavior. This compound also has a relatively short half-life, which limits its usefulness for studying long-term effects of drug exposure.

Future Directions

For research on methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate include the development of novel therapeutics and the use of this compound as a tool for studying the neurobiological basis of addiction and other psychiatric disorders.

Scientific Research Applications

Methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have high affinity for the dopamine transporter, serotonin transporter, and norepinephrine transporter, which are all involved in the regulation of mood and behavior. This compound has also been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain, which may be useful for studying the neurochemical basis of addiction and other psychiatric disorders.

Properties

IUPAC Name

methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-11-9-15(10-12(2)16(11)19)24-13(3)17(21)20-7-5-14(6-8-20)18(22)23-4/h9-10,13-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZPWLINZOAKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.